3-chloro-N-(3-methylphenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNRNTJVTMQERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93535-07-0 | |
| Record name | 3-CHLORO-N-(3-METHYLPHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies of 3 Chloro N 3 Methylphenyl Benzamide and Analogues
Established Synthetic Routes for 3-Chloro-N-(3-methylphenyl)benzamide
The most established and conventional method for synthesizing this compound is through the acylation of an amine, a reaction widely recognized in organic chemistry. This specific synthesis was reported to have been carried out according to the method described by Gowda et al. (2003). nih.govresearchgate.net The process involves the reaction of 3-methylaniline with 3-chlorobenzoyl chloride.
Typically, the reaction is performed in an inert solvent. An organic or inorganic base, such as pyridine (B92270) or sodium hydroxide, is often added to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. This type of reaction, where an acid chloride reacts with an amine in the presence of a base, is a classic example of the Schotten-Baumann reaction. youtube.com The resulting product, this compound, can then be purified through standard laboratory techniques such as recrystallization. nih.govresearchgate.netnih.gov For instance, plate-like colorless single crystals of the compound have been obtained through the slow evaporation of an ethanol (B145695) solution at room temperature. nih.govresearchgate.net The purity is subsequently confirmed by its melting point and characterized using spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
Exploration of Novel Synthetic Pathways for Benzamide (B126) Scaffolds and Analogues
While the acylation of amines with acid chlorides is a robust and traditional method, modern organic synthesis has pursued more diverse and efficient routes to the benzamide scaffold, often with improved atom economy, functional group tolerance, or novel reactivity. These pathways are crucial for accessing a wide range of analogues.
Recent advancements include:
C-H Activation: A rhodium-catalyzed reaction has been demonstrated for the amidation of substituted benzoic acids with isocyanates. nih.gov This method utilizes the carboxylate group as a removable directing group, enabling a C-H functionalization followed by decarboxylation to yield N-aryl benzamides. nih.gov
Rearrangement of Amidines: A synthetic protocol has been developed that starts from benzonitriles. mdpi.com These are converted to N-substituted amidines, which then undergo a hypervalent iodine-mediated aza-Hofmann-type rearrangement to produce N-arylamides. mdpi.com
Reductive Amidation: A mild, iron-promoted reaction of nitroarenes with acyl chlorides in water provides an environmentally friendlier alternative. rsc.org Iron dust acts as a cheap and safe reducing agent in this one-pot process. rsc.org
Friedel-Crafts Carboxamidation: A direct synthesis of primary benzamides from arenes can be achieved using cyanoguanidine, an inexpensive commodity chemical. nih.gov The reaction is conducted in a Brønsted superacid, such as triflic acid, and proceeds via an electrophilic aromatic substitution mechanism. nih.gov
Microwave-Assisted Synthesis: Under solvent-free conditions, benzoylthioureas can be decomposed into benzamides using an iodine-alumina catalyst and microwave irradiation. researchgate.net This method offers advantages such as short reaction times and high yields. researchgate.net
Multi-step Sequential Reactions: Complex benzamide analogues can be constructed through carefully planned multi-step sequences. One such route involves esterification, cyanation, cyclization, and finally aminolysis to generate the desired benzamide structure. mdpi.com
Oxidation-Mediated Synthesis: An iodosobenzene (B1197198) (PhIO)-mediated oxidation reaction has been used to synthesize 2-(hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides. mdpi.com
A summary of these innovative methods is presented in the table below.
| Method | Starting Materials | Key Reagents/Catalysts | Key Features |
| Rhodium-Catalyzed C-H Activation nih.gov | Substituted benzoic acids, isocyanates | Rhodium catalyst | Uses a removable directing group; allows access to meta-substituted products. nih.gov |
| Amidine Rearrangement mdpi.com | Benzonitriles, amines | PhINTs (hypervalent iodine reagent) | Converts nitriles to N-arylamides via an aza-Hofmann-type rearrangement. mdpi.com |
| Fe-Mediated Reductive Amidation rsc.org | Nitroarenes, acyl chlorides | Iron dust | Green chemistry approach using water as a solvent and a cheap reducing agent. rsc.org |
| Friedel-Crafts Carboxamidation nih.gov | Arenes, cyanoguanidine | Triflic acid (superacid) | Direct electrophilic aromatic substitution onto an aromatic ring. nih.gov |
| Microwave-Assisted Decomposition researchgate.net | Benzoylthioureas | Iodine-alumina | Solvent-free, rapid synthesis with high yields. researchgate.net |
| PhIO-Mediated Oxidation mdpi.com | 2-Aryloxybenzamides | Iodosobenzene (PhIO) | Environmentally friendly, metal-free oxidation to form hydroxylated derivatives. mdpi.com |
Design Principles for Structural Modification and Derivatization of Benzamide Core
The benzamide scaffold is a common feature in many biologically active compounds, making its structural modification a key strategy in medicinal chemistry and materials science. researchgate.net The design principles for derivatization are guided by the goal of optimizing properties such as biological potency, selectivity, and pharmacokinetics. This is often achieved through systematic structure-activity relationship (SAR) studies. nih.govnih.gov
Rationale for Modification: The primary driver for modifying the benzamide core is to enhance its interaction with biological targets. For example, in the development of enzyme inhibitors, modifications are designed to improve binding affinity to the active site. nih.govnih.gov A "privileged-fragment-merging" (PFM) strategy has been used to combine structural features from different known ligands to generate new benzamide derivatives with significantly higher potency. researchgate.net
Key Areas for Derivatization:
The N-Aryl Ring (Aniline Moiety): The substituents on the N-phenyl ring play a critical role in defining the compound's activity. In a study of N-substituted benzamide derivatives as potential antitumor agents, it was found that a substituent at the 2-position of this phenyl ring was crucial for antiproliferative activity. nih.gov Conversely, placing a chlorine atom or a nitro-group on this same ring was found to significantly decrease bioactivity. nih.gov
The Benzoyl Ring: Modifications to the benzoyl portion of the molecule also profoundly impact its function. For instance, in the design of glucokinase activators, specific moieties were introduced to establish strong hydrogen bond interactions with amino acid residues like ARG63 in the target enzyme. nih.gov
The Amide Linker: The amide bond itself is a key structural element. Its conformational rigidity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are central to its function. The relative orientation of the two aromatic rings, dictated by rotation around the amide bonds, is a critical parameter. In this compound, the two aromatic rings have a large dihedral angle of 77.4°. nih.govresearchgate.net This is in stark contrast to the nearly co-planar arrangement in 3-chloro-N-(3-chlorophenyl)benzamide, highlighting how a single methyl-for-chloro substitution can dramatically alter the molecule's three-dimensional shape. nih.govresearchgate.net
Systematic derivatization, such as preparing a series of analogues with alkyl chains of varying lengths, has been used to probe the requirements for histone acetyltransferase (HAT) inhibition. nih.gov These studies help to map the binding pocket of the target and refine the design of more potent inhibitors. nih.gov
Methodologies for Analog Library Synthesis and High-Throughput Synthesis Approaches
The need to screen large numbers of compounds to identify leads with desired properties has driven the development of methodologies for the rapid synthesis of analog libraries. This represents a shift from traditional, sequential synthesis to more efficient parallel and high-throughput approaches.
Parallel Synthesis: The straightforward nature of amide bond formation makes the benzamide scaffold well-suited for parallel synthesis. nih.gov A common strategy involves reacting a single acid chloride with an array of different amines, or vice versa, in a multi-well plate format. This allows for the creation of a library of related compounds simultaneously. A conventional solution-based method involves dissolving a phenylenediamine in a solvent like dichloromethane, adding a base, and then adding solutions of various acyl chlorides dropwise to different reaction vessels to produce a library of derivatives. mdpi.com The reactions can be monitored by thin-layer chromatography (TLC) to ensure completion. mdpi.com
Enabling Technologies: To further accelerate library synthesis, modern technologies are often employed.
Microwave Synthesis: Microwave-promoted synthesis has been shown to be a valuable tool. researchgate.netijsrst.com It can dramatically reduce reaction times from hours to minutes, facilitating the rapid generation of compound libraries under solvent-free conditions, which also simplifies purification. researchgate.net
Novel Activating Agents: While conversion of benzoic acids to acid chlorides is a standard first step, this can sometimes lead to purification challenges, especially in a library setting. nih.gov Alternative one-pot methods using different activating agents have been developed. For example, N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) has been used to activate a carboxylic acid, which then reacts cleanly with an amine to form the benzamide product, often in high yield and purity without the need for extensive chromatography. nih.gov
These high-throughput strategies are essential for exploring the chemical space around a lead compound like this compound, enabling the efficient optimization of its properties through the synthesis and testing of a diverse set of analogues. researchgate.net
Advanced Structural Characterization and Solid State Analysis of 3 Chloro N 3 Methylphenyl Benzamide
Single-Crystal X-ray Diffraction Analysis
The definitive molecular structure and crystal packing of 3-chloro-N-(3-methylphenyl)benzamide were elucidated through single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the orthorhombic system with the space group Pbcn.
In the solid state, the molecule adopts a specific conformation where the meta-chloro substituent on the benzoyl ring is positioned syn to the carbonyl oxygen (C=O) bond. Conversely, the meta-methyl group on the anilino ring is oriented anti to the N–H bond. The amide bridge itself exhibits an anti conformation with respect to the N–H and C=O bonds. A significant feature of the molecular geometry is the substantial twist between the two aromatic rings; the dihedral angle between the benzoyl and the anilino rings is 77.4(1)°. This is in stark contrast to the nearly coplanar arrangement observed in some related structures.
The crystallographic data and parameters from the structure refinement are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂ClNO |
| Molecular Weight (Mᵣ) | 245.70 |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| Unit Cell Dimensions | a = 9.4032 (3) Åb = 10.0963 (2) Åc = 25.9904 (7) Å |
| Unit Cell Volume (V) | 2467.46 (11) ų |
| Molecules per Unit Cell (Z) | 8 |
| Temperature (T) | 298 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (Calculated) | 1.323 Mg m⁻³ |
| Absorption Coefficient (μ) | 0.29 mm⁻¹ |
| Final R-factor [I > 2σ(I)] | R = 0.063 |
| wR (all data) | wR = 0.191 |
This table was generated based on data from references and.
Spectroscopic Characterization Methodologies (Infrared, Nuclear Magnetic Resonance) in Structural Elucidation
In addition to X-ray diffraction, the structural identity and purity of this compound were confirmed using standard spectroscopic techniques. The compound was characterized by both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are fundamental methods for elucidating molecular structure.
IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the molecule, such as the N-H stretch and C=O (Amide I) bands, which are hallmarks of the amide linkage. NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, confirming the connectivity and arrangement of atoms in the molecule's carbon-hydrogen framework.
While the synthesis and structural analysis reports confirm the use of these techniques for characterization, the specific, detailed spectral data (e.g., chemical shifts in ppm for NMR or vibrational frequencies in cm⁻¹ for IR) are not provided in the primary literature.
Intermolecular Interactions and Crystal Packing Analysis
The crystal structure of this compound is dominated by a robust intermolecular hydrogen bonding network. The amide group acts as a hydrogen bond donor (N–H) and acceptor (C=O), facilitating the formation of a head-to-tail arrangement between adjacent molecules. Specifically, the nitrogen-bound hydrogen atom forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule (N–H···O).
This recurring interaction links the molecules into infinite one-dimensional chains, described by the graph-set notation C(4), which propagate along the crystallographic b-axis. This network is a key stabilizing feature of the crystal packing.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A |
| N1 | H1N | O1 | N1–H1N···O1 |
This table describes the primary hydrogen bonding interaction identified in reference.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a unique molecular surface, providing insights into close contacts and their relative contributions to crystal packing. However, based on a review of the available scientific literature, a Hirshfeld surface analysis for this compound has not been reported. Studies on related benzamide (B126) derivatives have utilized this method to analyze the contributions of H···H, C···H, and other contacts, but no such data exists for the title compound.
Computational Chemistry and Theoretical Investigations of 3 Chloro N 3 Methylphenyl Benzamide Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a cornerstone in computational drug design, enabling the prediction of biological activity based on the physicochemical properties of molecules. For analogues of 3-chloro-N-(3-methylphenyl)benzamide, QSAR studies are instrumental in identifying the key molecular descriptors that correlate with their efficacy.
Detailed Research Findings:
A hypothetical QSAR study on a series of this compound analogues might involve the synthesis and evaluation of compounds with varied substituents on both the benzoyl and aniline (B41778) rings. The biological activity, for instance, against a specific enzyme or receptor, would be quantified. Subsequently, a range of molecular descriptors—such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices—would be calculated.
A multiple linear regression (MLR) or partial least squares (PLS) analysis could yield a QSAR equation. For example:
Biological Activity = -0.45(logP)² + 1.2(logP) - 0.8(Es) + 2.5(σ) + 3.1
This hypothetical equation would suggest that the biological activity is parabolically dependent on lipophilicity, with an optimal logP value, and is positively influenced by electron-withdrawing groups (positive σ) and negatively impacted by bulky substituents (negative Es). Such models guide the rational design of new, more potent analogues by prioritizing modifications that optimize these descriptors. The approach of applying molecular docking and QSAR to analyze activities has been successfully used in studies of other benzamide (B126) derivatives. mdpi.com
Interactive Data Table: Hypothetical QSAR Descriptors for this compound Analogues
| Compound Analogue | Substituent (R) | logP | Steric (Es) | Electronic (σ) | Predicted Activity |
| 1 | H | 4.1 | 0.00 | 0.00 | 4.5 |
| 2 | 4-F | 4.2 | -0.46 | 0.06 | 4.8 |
| 3 | 4-Cl | 4.6 | -0.97 | 0.23 | 5.2 |
| 4 | 4-CH3 | 4.5 | -1.24 | -0.17 | 4.1 |
| 5 | 4-NO2 | 3.8 | -2.52 | 0.78 | 5.9 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. mdpi.com For this compound analogues, docking simulations can elucidate how these molecules interact with the active site of a biological target, such as an enzyme or a protein receptor. mdpi.comnih.gov
Detailed Research Findings:
In a typical docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com The structure of this compound, with its established dihedral angle of 77.4(1)° between the two aromatic rings, serves as a starting point for creating a library of analogues. nih.govresearchgate.net These analogues are then docked into the active site of the target.
The simulation results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the amide moiety's N-H group could act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. nih.govresearchgate.net The chlorine atom and methyl group can engage in hydrophobic interactions within specific pockets of the active site. The docking scores, which estimate the binding free energy, help in ranking the analogues based on their predicted affinity. Studies on other benzamide derivatives have successfully used docking to predict binding affinities and interactions with amino acid residues. mdpi.comscialert.net
Interactive Data Table: Hypothetical Docking Scores and Interactions
| Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| This compound | Enzyme X | -8.2 | TYR23, LEU45, PHE89 | N-H...O=C (TYR23) |
| Analogue A (4-F) | Enzyme X | -8.5 | TYR23, LEU45, PHE89 | N-H...O=C (TYR23) |
| Analogue B (4-OH) | Enzyme X | -9.1 | TYR23, SER46, PHE89 | N-H...O=C (TYR23), OH...O (SER46) |
| Analogue C (4-CN) | Enzyme X | -8.8 | TYR23, LEU45, ASN90 | N-H...O=C (TYR23), CN...H-N (ASN90) |
Density Functional Theory (DFT) Calculations and Electrostatic Potential Mapping
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound analogues, DFT calculations provide valuable information about molecular orbitals, charge distribution, and reactivity.
Detailed Research Findings:
DFT calculations can be employed to optimize the geometry of the analogues and to compute properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Electrostatic Potential (ESP) mapping illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. In this compound, the ESP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen, indicating their roles as hydrogen bond acceptor and donor, respectively. The chlorine atom would also contribute to the electrostatic landscape. These maps are crucial for understanding and predicting intermolecular interactions.
Interactive Data Table: Hypothetical DFT and ESP Data
| Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max ESP (kcal/mol) | Min ESP (kcal/mol) |
| This compound | -6.5 | -1.2 | 5.3 | +35.2 | -45.8 |
| Analogue D (3,5-dichloro) | -6.8 | -1.5 | 5.3 | +38.1 | -48.2 |
| Analogue E (3-methoxy) | -6.2 | -1.0 | 5.2 | +33.5 | -49.5 |
| Analogue F (3-nitro) | -7.1 | -2.0 | 5.1 | +42.5 | -52.1 |
Conformational Analysis and Molecular Dynamics Simulations
While static models from docking and DFT are informative, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of this compound analogues and the stability of their interactions with biological targets over time.
Detailed Research Findings:
MD simulations place the ligand-protein complex in a simulated aqueous environment to observe its behavior over nanoseconds. These simulations can validate the stability of interactions predicted by docking. For instance, an MD simulation might show that a key hydrogen bond is maintained over the entire simulation time, confirming its importance for binding. It can also reveal conformational changes in the protein upon ligand binding, providing a more complete picture of the dynamic recognition process.
Advanced Research Directions and Future Perspectives for 3 Chloro N 3 Methylphenyl Benzamide Research
Development of Next-Generation Benzamide (B126) Analogues with Enhanced Selectivity
A primary goal in modern drug discovery is the development of compounds with high selectivity for their biological targets to maximize efficacy and minimize off-target effects. The structure of 3-chloro-N-(3-methylphenyl)benzamide serves as a valuable starting point for designing next-generation analogues. Structure-activity relationship (SAR) studies are fundamental to this process, where systematic modifications to the parent molecule inform the design of compounds with improved properties.
Research into the crystal structure of this compound and its isomers reveals the critical impact of substituent placement on molecular conformation. nih.govnih.gov For instance, the position of the methyl group on the aniline (B41778) ring dramatically alters the spatial relationship between the two aromatic rings. This dihedral angle is a key determinant in how the molecule fits into a protein's binding pocket.
As illustrated in the table below, a simple positional change of the methyl group from the meta- to the ortho-position causes a drastic conformational shift, making the rings nearly coplanar. nih.govnih.gov
| Compound | Substituent Position | Dihedral Angle Between Aromatic Rings | Reference |
|---|---|---|---|
| This compound | meta-methyl | 77.4 (1)° | nih.govresearchgate.net |
| 3-Chloro-N-(2-methylphenyl)benzamide | ortho-methyl | 3.48 (5)° | nih.gov |
This profound conformational change highlights a key area for future research: by strategically modifying the substituents on either aromatic ring, next-generation analogues could be designed to selectively target specific enzymes or receptors. Research on other benzamide series has shown that such modifications can yield highly selective inhibitors for targets like the ABCG2 transporter, which is involved in multidrug resistance in cancer, or specific ion channels like the Zinc-Activated Channel (ZAC). nih.govsemanticscholar.orgnih.gov Future work could focus on synthesizing a library of this compound derivatives to screen against panels of kinases, G-protein coupled receptors, and transporters to identify novel, selective agents.
Application of Artificial Intelligence and Machine Learning in Benzamide Discovery
The integration of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the drug discovery pipeline, offering the potential to dramatically reduce timelines and costs. nih.govmdpi.com These computational tools can be applied to the this compound scaffold in several ways.
Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of compounds against the predicted structures of biological targets. nih.gov Starting with the this compound core, ML models could generate millions of virtual derivatives and predict their binding affinity for various proteins, helping to prioritize synthetic efforts. mdpi.com
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built once initial screening data for a series of benzamide analogues is generated. ML algorithms can identify complex, non-linear relationships between a compound's structural features and its biological activity, guiding the design of more potent and selective molecules. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. mdpi.com By providing the model with the desired target profile and constraints based on the benzamide scaffold, these systems can propose novel structures that chemists can then synthesize and test, accelerating the discovery of new leads. acs.org
Property Prediction: AI can predict crucial drug-like properties, such as solubility, toxicity, and bioavailability, early in the discovery process. nih.gov Applying these predictive models to virtual analogues of this compound would enable researchers to filter out compounds likely to fail later in development.
Mechanistic Insights into Novel Biological Pathways
While the specific biological targets of this compound are not well-defined in existing literature, the benzamide moiety is a common feature in many biologically active compounds. researchgate.net This suggests that the compound and its future analogues could interact with a variety of biological pathways. Advanced research should focus on elucidating these mechanisms.
Future investigations could explore its potential as:
An Anticancer Agent: Many benzamide derivatives exhibit antitumor activity. evitachem.com For example, some act as tyrosine kinase inhibitors, such as Lapatinib and Sorafenib, which target signaling pathways crucial for cancer cell growth. evitachem.com Screening this compound and its analogues against a panel of cancer cell lines could reveal antiproliferative activity. Subsequent mechanistic studies would then aim to identify the specific kinases or other proteins inhibited.
An ABC Transporter Modulator: A novel benzamide derivative, VKNG-2, was found to selectively inhibit the ABCG2 transporter, reversing multidrug resistance in colon cancer cells. nih.gov Given this precedent, it would be valuable to investigate whether this compound or its derivatives can modulate the activity of ABC transporters, which play critical roles in both cancer resistance and drug disposition.
An Antimicrobial or Analgesic Agent: The benzamide scaffold is also present in compounds with antimicrobial and analgesic properties. evitachem.com Future studies could involve screening against various bacterial and fungal strains or using animal models of pain to uncover new therapeutic potential.
Exploration of this compound as a Research Probe in Chemical Biology
Beyond therapeutic potential, small molecules are invaluable tools for dissecting biological systems. A "chemical probe" is a highly selective small molecule used to perturb a specific protein's function, allowing researchers to study its role in cellular pathways. nih.gov Given its straightforward synthesis and potential for modification, this compound is an excellent candidate for development into a chemical probe.
For example, researchers recently developed N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists for the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov These probes are now being used to explore the physiological functions of this poorly understood ion channel. semanticscholar.orgnih.gov
The development of a this compound-based probe would involve:
Target Identification: Screening a library of analogues to find a compound that potently and selectively binds to a specific protein.
Probe Optimization: Modifying the "hit" compound to improve its properties for use in biological experiments (e.g., enhancing cell permeability, reducing off-target effects).
Functionalization: Attaching a tag (like a biotin (B1667282) or a photoaffinity group) to the probe. This allows for the isolation of the target protein from cell lysates (pull-down assays) or for permanently linking the probe to its target upon UV light exposure, aiding in target identification. mdpi.com
By creating a selective probe from the this compound scaffold, researchers could unlock new insights into the function of a novel biological target, demonstrating the compound's value not just as a potential drug, but as a tool for fundamental discovery.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-chloro-N-(3-methylphenyl)benzamide, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis typically involves reacting 3-chlorobenzoic acid with 3-methylaniline using thionyl chloride (SOCl₂) as a coupling agent. Critical steps include:
Refluxing 3-chlorobenzoic acid with SOCl₂ for 2 hours to generate the acid chloride.
Adding 3-methylaniline dissolved in acetonitrile and maintaining reflux for 3 hours to form the amide bond.
Slow evaporation of the solvent to obtain crystals .
- Optimization : Yield improvement focuses on controlling temperature (80–100°C), solvent purity (dry acetonitrile), and stoichiometric ratios (1:1 acid-to-amine). Impurities like unreacted aniline are removed via recrystallization or column chromatography .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Confirms the presence of aromatic protons (δ 7.2–8.0 ppm) and the amide NH (δ 10.2 ppm) .
- IR : Identifies C=O stretching (~1660 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
- Crystallography :
- X-ray diffraction (XRD) : Resolves the planar amide moiety (r.m.s. deviation <0.02 Å) and dihedral angles between aromatic rings (e.g., 77.4° in orthorhombic Pbcn space group) .
- Software : SHELXS-97/SHELXL-97 for structure solution and refinement .
Q. What are the common impurities formed during synthesis, and how are they identified and removed?
- Impurities : Residual 3-methylaniline, unreacted acid chloride, or hydrolysis byproducts (e.g., 3-chlorobenzoic acid).
- Detection : TLC (Rf comparison) and HPLC (retention time shifts).
- Purification : Recrystallization from ethanol or ethyl acetate removes polar impurities, while column chromatography (silica gel, hexane/ethyl acetate) isolates non-polar byproducts .
Advanced Research Questions
Q. How do substituent positions influence the molecular conformation and crystal packing of this benzamide derivative?
- Structural Insights :
- The 3-methyl group on the aniline ring induces steric effects, leading to a dihedral angle of 77.4° between aromatic rings, compared to 88.5° in the unsubstituted analog .
- Hydrogen bonding : N–H⋯O interactions form C(4) chains along the [010] axis, stabilizing the crystal lattice. Chlorine substituents may engage in weak Cl⋯Cl interactions (3.8–3.9 Å) .
Q. How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?
- Challenges : Discrepancies in thermal parameters, missing electron density for H atoms, or twinning in crystals.
- Solutions :
Data Reintegration : Use CrysAlisPro to reprocess raw diffraction images and correct absorption effects .
Refinement Constraints : Apply riding models for H atoms and isotropic displacement parameters for disordered regions .
Validation Tools : Check R-factors (e.g., R₁ < 0.05) and GOF (Goodness-of-Fit ≈1.0) using PLATON or checkCIF .
Q. What computational methods are used to predict the interaction of this compound with biological targets?
- Approaches :
Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinase inhibitors). Focus on the chlorobenzoyl group for hydrophobic interactions and the amide NH for hydrogen bonding .
DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential surfaces, identifying sites for halogen bonding (e.g., Cl⋯O/N interactions) .
- Validation : Compare computed binding energies with experimental IC₅₀ values from enzymatic assays .
Q. What strategies are effective in designing derivatives of this compound to enhance bioactivity?
- Structural Modifications :
- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ at the benzamide para position to increase binding affinity to ATP-binding pockets .
- Heterocyclic Moieties : Replace the 3-methylphenyl group with imidazopyridine or thiazole rings to improve solubility and target selectivity .
- Screening : High-throughput assays (e.g., fluorescence polarization) to evaluate inhibition of cancer-related kinases (e.g., EGFR, VEGFR2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
